molecular formula C18H24N2O4 B15249222 N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide

N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide

Cat. No.: B15249222
M. Wt: 332.4 g/mol
InChI Key: WFHCPSYWHVHJPZ-CQSZACIVSA-N
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Description

tert-Butyl(S)-(1-(1,3-dioxoisoindolin-2-yl)-3-methylbutan-2-yl)carbamate: is a compound that features a tert-butyl carbamate group. This compound is often used in organic synthesis, particularly in the protection of amines. The tert-butyl group is known for its stability and resistance to various reaction conditions, making it a valuable protecting group in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(S)-(1-(1,3-dioxoisoindolin-2-yl)-3-methylbutan-2-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O .

Industrial Production Methods: Industrial production of tert-butyl carbamates often involves similar methods but on a larger scale. The use of flow microreactor systems has been developed to improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which tert-butyl carbamates exert their effects involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine. This process involves protonation of the carbamate, followed by loss of the tert-butyl cation and decarboxylation to yield the free amine .

Comparison with Similar Compounds

  • Benzyl carbamate
  • tert-Butyl carbazate
  • tert-Butyl-N-methylcarbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness: tert-Butyl(S)-(1-(1,3-dioxoisoindolin-2-yl)-3-methylbutan-2-yl)carbamate is unique due to its specific structure that combines the stability of the tert-butyl group with the reactivity of the carbamate linkage. This makes it particularly useful in synthetic chemistry for protecting amine groups under a variety of conditions .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3-methylbutan-2-yl]carbamate

InChI

InChI=1S/C18H24N2O4/c1-11(2)14(19-17(23)24-18(3,4)5)10-20-15(21)12-8-6-7-9-13(12)16(20)22/h6-9,11,14H,10H2,1-5H3,(H,19,23)/t14-/m1/s1

InChI Key

WFHCPSYWHVHJPZ-CQSZACIVSA-N

Isomeric SMILES

CC(C)[C@@H](CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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